molecular formula C14H13N5O3 B15042862 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B15042862
M. Wt: 299.28 g/mol
InChI Key: NWROYOQUAYLGCL-DUEVJXGLSA-N
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Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound characterized by its unique triazine and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the condensation of 3,5-dihydroxy-1,2,4-triazine with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with key proteins or receptors, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide apart from similar compounds is its unique combination of triazine and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C14H13N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,20)(H2,16,19,21,22)/b7-4+,15-8+

InChI Key

NWROYOQUAYLGCL-DUEVJXGLSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC2=NNC(=O)NC2=O

Origin of Product

United States

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